1-乙基-5-羟基-1H-吡唑-4-羧酸乙酯

描述

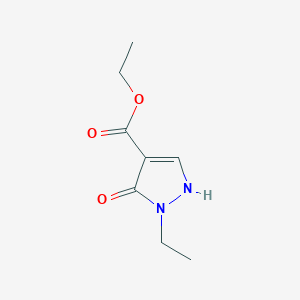

Ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C8H12N2O3 and its molecular weight is 184.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

吡唑衍生物的合成

包括 1-乙基-5-羟基-1H-吡唑-4-羧酸乙酯在内的吡唑衍生物,是通过多种方法合成的,例如过渡金属催化剂、光氧化还原反应、一锅多组分反应、新型反应物和创新反应类型 . 这些衍生物因其迷人的特性而被广泛研究 .

生物活性

吡唑具有多种生物活性,包括抗结核、抗菌、抗真菌、抗炎、抗癌和抗糖尿病剂的作用 . 这使得它们成为药物化学领域的一个重要研究对象 .

恶性疟原虫二氢乳清酸脱氢酶抑制剂

1-乙基-5-羟基-1H-吡唑-4-羧酸乙酯及其区域异构体在抑制恶性疟原虫二氢乳清酸脱氢酶 (PfDHODH) 方面显示出良好的效果,该酶是疟疾寄生虫生命周期中的关键酶 .

异恶唑衍生物的制备

1H-吡唑-4-羧酸乙酯,一种相关化合物,用于制备异恶唑-4-羧酸衍生物和异恶唑-3,5-二甲酰胺 . 这些衍生物在包括医药和农业在内的各个领域具有潜在的应用 .

有机合成

1H-吡唑-4-羧酸乙酯在有机合成中起中间体的作用 . 它用于合成各种有机化合物,促进了有机化学的发展 .

抗癌研究

虽然目前没有关于 1-乙基-5-羟基-1H-吡唑-4-羧酸乙酯在癌症治疗中的作用的具体研究,但总的来说,吡唑衍生物已被发现具有抗癌特性 . 因此,该化合物也可能被用于探索其潜在的抗癌应用。

生物活性

Ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Synthesis

Ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate features a pyrazole ring with an ethyl ester and a hydroxyl group, which contribute to its biological activities. The synthesis typically involves the cyclization of ethyl acetoacetate with hydrazine derivatives under specific conditions, leading to the formation of the pyrazole core followed by functionalization at the 5-position with hydroxyl and ethyl groups .

Synthetic Route Overview

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Ethyl acetoacetate + Hydrazine | Formation of pyrazole ring |

| 2 | Electrophilic substitution | Introduction of ethyl and hydroxyl groups |

Antimicrobial Properties

Research indicates that ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The IC50 values for inhibition of COX-1 and COX-2 have been reported, indicating that this compound could serve as a lead structure for the development of new anti-inflammatory drugs .

The biological activity of ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate is largely attributed to its ability to interact with specific molecular targets such as enzymes involved in inflammatory pathways. The hydroxyl and ester groups enhance binding affinity to these targets, modulating their activity effectively .

Case Studies

Case Study 1: Antimicrobial Activity

In a study evaluating various derivatives of pyrazole compounds, ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, showcasing its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

Another study assessed the anti-inflammatory effects using carrageenan-induced paw edema in rats. Ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate demonstrated a significant reduction in edema compared to the control group, with an effective dose (ED50) calculated at 10 mg/kg body weight .

属性

IUPAC Name |

ethyl 2-ethyl-3-oxo-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-3-10-7(11)6(5-9-10)8(12)13-4-2/h5,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBKCBYUKMCFQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CN1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。